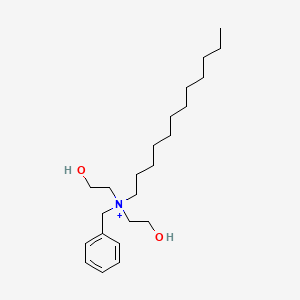
Benzoxonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxonium chloride is an aromatic amine.
Applications De Recherche Scientifique
Antileishmanial Activity
Benzoxonium chloride, an anti-infective agent primarily used for disinfection, has shown effectiveness against cutaneous leishmaniasis. A study by Parizi et al. (2019) demonstrated its leishmanicidal activity and suggested an immunomodulatory role in its action against anthroponotic cutaneous leishmaniasis.
Decontamination Effect Against Biological and Chemical Agents
A study by Markova et al. (2021) explored this compound chloride-like salts for their biocidal activity against bacterial strains and potential biological warfare agents. This research also examined their effectiveness in degrading chemical warfare agents, demonstrating their potential in decontamination applications.
Anticancer Potential
Research by Yip et al. (2006) identified benzethonium chloride as a compound with significant broad-spectrum anticancer activity. This study involved high-throughput screening and revealed its effectiveness in inducing apoptosis in cancer cells.
Suicidal Erythrocyte Death Induction
Benzethonium, a derivative of this compound, was found to trigger apoptosis in several cell types, including erythrocytes, as reported by Lang et al. (2011). This effect was linked to an increase in cytosolic Ca2+-concentration and cell membrane scrambling.
Combination Therapy for Leishmaniasis
A combination of this compound chloride with other compounds showed enhanced leishmanicidal activity. The study by Parizi et al. (2019) observed synergistic effects of this compound chloride and tioxolone against Leishmania tropica, indicating the potential for combination therapy in leishmaniasis treatment.
Impact on Agricultural Pests
In the realm of agriculture, the study by Duke et al. (2003) highlighted the use of compounds like this compound in managing pest populations, contributing to the development of more sustainable pest management practices.
Topical Treatment of Cutaneous Leishmaniasis
A clinical trial conducted by Daie Parizi et al. (2015) showed the efficacy of a topical formulation containing this compound chloride in treating cutaneous leishmaniasis, providing an alternative to more invasive treatments.
Flame Retardancy in Polymers
Research into the development of green flame retardants by Machado et al. (2021) included benzoxazines, related to this compound, to create environmentally-friendly flame retardant materials, demonstrating the versatility of this class of compounds.
Propriétés
Numéro CAS |
23884-64-2 |
|---|---|
Formule moléculaire |
C23H42NO2+ |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
benzyl-dodecyl-bis(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C23H42NO2/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3/q+1 |
Clé InChI |
BTAFSOGRDASALR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1 |
Autres numéros CAS |
23884-64-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






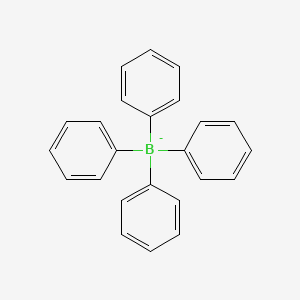
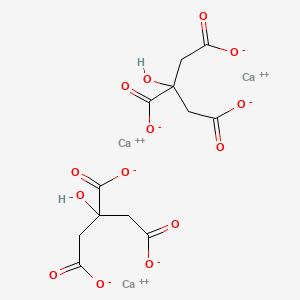

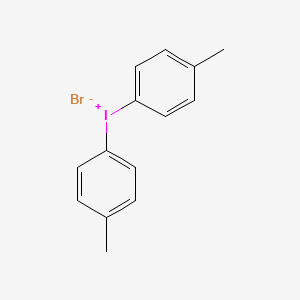
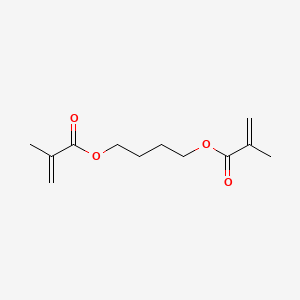
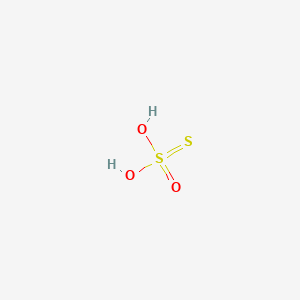
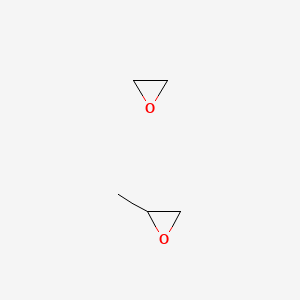
![1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-chloro-1-pyrazolyl)ethyl]thiourea](/img/structure/B1193928.png)

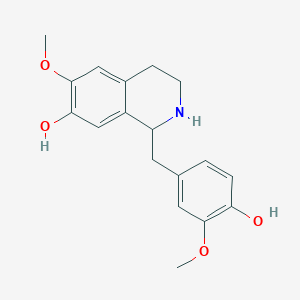
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1193936.png)